RecQ helicase-IN-1

WRN helicase enzyme inhibition ATPase assay

Researchers probing WRN dependency in MSI-H cancers often encounter false negatives due to cross-reactive pan-RecQ or BLM inhibitors. RecQ helicase-IN-1 (HRO761) is a non-covalent, allosteric WRN inhibitor that locks WRN in an inactive conformation at the D1/D2 domain interface, delivering >250-fold MSI/MSS selectivity and >1,000-fold selectivity over BLM, RecQ1, and RecQ5. • ATPase IC50 = 100 nM; co-crystal structure (PDB: 8PFO) supports structure-guided optimization • Validated oral in vivo efficacy at 40-120 mg/kg/day in SW480 xenografts with no body weight loss • ≥98% HPLC purity ensures batch-to-batch reproducibility for translational decision-making

Molecular Formula C25H21N3O3
Molecular Weight 411.5 g/mol
Cat. No. B12379507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRecQ helicase-IN-1
Molecular FormulaC25H21N3O3
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CC=CC=C4
InChIInChI=1S/C25H21N3O3/c1-31-20-14-11-18(12-15-20)13-16-23-27-22-10-6-5-9-21(22)25(30)28(23)17-24(29)26-19-7-3-2-4-8-19/h2-16H,17H2,1H3,(H,26,29)/b16-13+
InChIKeyOBGDFLIPFBPKEP-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HRO761 WRN Inhibitor Procurement Guide


Werner syndrome RecQ helicase-IN-1, also known as HRO761 (CAS 2869954-34-5), is a non-covalent, allosteric inhibitor of the Werner syndrome ATP-dependent DNA helicase (WRN) [1]. It belongs to the class of RecQ-family helicase inhibitors specifically developed to exploit synthetic lethality in cancers exhibiting microsatellite instability (MSI) or mismatch repair deficiency (dMMR) [2]. The compound selectively locks WRN in an inactive conformation by binding at the interface of the D1 and D2 helicase domains, a mechanism distinct from earlier WRN inhibitors such as NSC 19630 and NSC 617145 [3].

Why HRO761 Cannot Be Substituted


The RecQ helicase family comprises five human paralogs (WRN, BLM, RecQ1, RecQ4, RecQ5) with both overlapping and distinct biological functions in DNA repair, replication stress response, and telomere maintenance [1]. Although several inhibitors targeting different RecQ helicases are commercially available—including ML216 (BLM-selective), NSC 19630 and NSC 617145 (WRN-targeting but with off-target liabilities or reduced potency), and pan-RecQ natural products like Frangulin B—their selectivity profiles, potency windows, and mechanism-of-action (MoA) characteristics differ substantially [2]. Notably, synthetic lethality in MSI-H cancers is strictly WRN-dependent and cannot be recapitulated by BLM inhibition or pan-RecQ suppression [3]. Consequently, substituting Werner syndrome RecQ helicase-IN-1 with a generic RecQ inhibitor in an MSI-focused experimental workflow will yield false-negative results, confound mechanistic interpretation, and preclude clinically relevant translational conclusions.

HRO761 vs. Key Comparators


WRN ATPase Inhibition

In direct enzymatic assays measuring WRN ATPase activity, RecQ helicase-IN-1 (HRO761) demonstrates an IC50 of 100 nM, representing a 200-fold improvement in potency over the classical WRN inhibitor NSC 19630 (IC50 = 20 µM) and a 2.3-fold improvement over the more advanced WRN inhibitor NSC 617145 (IC50 = 230 nM) [1].

WRN helicase enzyme inhibition ATPase assay IC50 comparison

WRN Selectivity over BLM

RecQ helicase-IN-1 (HRO761) exhibits exquisite selectivity within the RecQ helicase family, with IC50 values >100 µM for BLM, RecQ1, and RecQ5—representing a >1,000-fold selectivity window over WRN (IC50 = 100 nM) . In contrast, the widely used BLM inhibitor ML216 displays significant cross-reactivity with WRN (IC50 = 12.6 µM), resulting in a selectivity window of only approximately 7- to 13-fold for BLM over WRN [1].

RecQ helicase family selectivity profiling WRN vs BLM off-target activity

MSI-H vs. MSS Selectivity

RecQ helicase-IN-1 (HRO761) displays a >250-fold differential growth inhibitory activity (GI50) between microsatellite-unstable (MSI) SW480 colorectal cancer cells (GI50 = 40 nM) and microsatellite-stable (MSS) CAL-33 cells (GI50 >10 µM) [1][2]. This MSI-selective antiproliferative window is a direct functional readout of WRN synthetic lethality and is not observed with the classical WRN inhibitor NSC 19630, which requires WRN depletion via siRNA to unmask similar cellular selectivity .

microsatellite instability MSI-H synthetic lethality cancer cell proliferation

MSI-H Xenograft Efficacy

Oral administration of RecQ helicase-IN-1 (HRO761) at 40, 60, or 120 mg/kg per day results in dose-dependent tumor growth inhibition in an SW480 MSI colorectal cancer mouse xenograft model, with no reduction in body weight observed across all doses, indicating a favorable tolerability profile [1][2]. By comparison, the BLM inhibitor ML216 has demonstrated radiosensitization effects in NSCLC models but has not been reported to produce single-agent tumor regression in MSI-H xenograft models [3].

xenograft model in vivo efficacy tumor growth inhibition MSI colorectal cancer

Allosteric Inhibition of WRN

RecQ helicase-IN-1 (HRO761) functions as a mixed ATP-competitive and non-competitive inhibitor that binds at the interface of the WRN D1 and D2 helicase domains, locking the enzyme in an inactive conformation without displacing DNA substrate [1][2]. In contrast, ML216 inhibits BLM by competing with DNA binding (indirect inhibition) [3], and NSC 19630 is proposed to trap WRN on DNA substrates [4]. The allosteric, conformation-locking MoA of HRO761 is mechanistically unique among commercially available RecQ helicase inhibitors and is hypothesized to contribute to its superior selectivity and cellular MSI-dependency profile.

allosteric inhibitor non-competitive inhibition WRN conformation mechanism of action

HRO761 Validated Applications


WRN Synthetic Lethality Validation

Researchers investigating WRN dependency in microsatellite-unstable colorectal cancer can employ RecQ helicase-IN-1 (HRO761) at concentrations ≤1 µM to selectively inhibit proliferation of MSI-H cell lines (e.g., SW480, HCT116) while leaving MSS lines (e.g., CAL-33) unaffected [1]. The >250-fold MSI/MSS selectivity window [2] enables clean phenotypic separation without requiring genetic perturbation controls.

MSI-H Xenograft Proof-of-Concept

RecQ helicase-IN-1 (HRO761) is validated for oral dosing in mouse xenograft studies at 40-120 mg/kg/day, with published tumor growth inhibition data in SW480 models [1][2]. The compound's tolerability profile (no body weight loss reported) [3] supports its use in preclinical efficacy studies aimed at translational decision-making for WRN inhibitor programs.

BLM/RecQ1 Selectivity Control

In experiments where BLM or RecQ1 helicase function is the primary focus, RecQ helicase-IN-1 (HRO761) serves as an ideal negative control for WRN, given its >1,000-fold selectivity window (IC50 >100 µM for BLM, RecQ1, RecQ5 vs. 100 nM for WRN) [1]. This contrasts with ML216, which exhibits substantial WRN cross-reactivity (IC50 = 12.6 µM) [2] and therefore cannot cleanly separate BLM-specific from WRN-specific phenotypes.

Allosteric WRN Inhibitor Profiling

RecQ helicase-IN-1 (HRO761) provides a benchmark allosteric WRN inhibitor for comparative biochemical studies, with published ATPase IC50 (100 nM), ATP-binding IC50 (9 nM), and helicase activity IC50 (40 nM) data available [1][2]. The co-crystal structure (PDB: 8PFO) [3] further enables structure-guided optimization efforts and computational modeling of WRN inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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